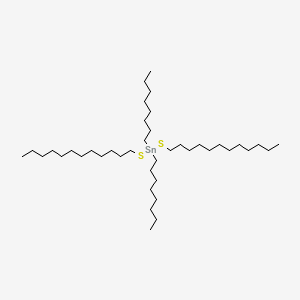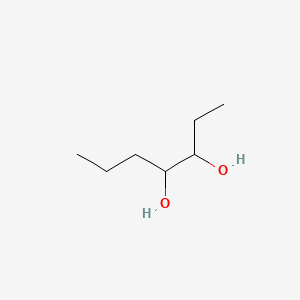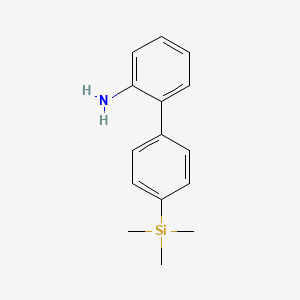![molecular formula C20H30ClNO2 B13757610 2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride CAS No. 58880-38-9](/img/structure/B13757610.png)
2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride is a chemical compound with a complex structure that includes a cyclohexylphenyl group, a cyclopropanecarbonyl group, and a dimethylazanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride typically involves multiple steps. The initial step often includes the formation of the cyclopropanecarbonyl group, followed by the introduction of the cyclohexylphenyl group. The final step involves the addition of the dimethylazanium group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and monitor the quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired reaction but generally require controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the substituents introduced .
Scientific Research Applications
2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but lacks the cyclohexylphenyl and cyclopropanecarbonyl groups.
Other Cyclopropanecarbonyl Compounds: These compounds share the cyclopropanecarbonyl group but differ in other structural elements.
Uniqueness
Its unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that other compounds cannot .
Properties
CAS No. |
58880-38-9 |
|---|---|
Molecular Formula |
C20H30ClNO2 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H29NO2.ClH/c1-21(2)14-15-23-19(22)20(12-13-20)18-10-8-17(9-11-18)16-6-4-3-5-7-16;/h8-11,16H,3-7,12-15H2,1-2H3;1H |
InChI Key |
LDZOQNALMYQZLX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(=O)C1(CC1)C2=CC=C(C=C2)C3CCCCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















